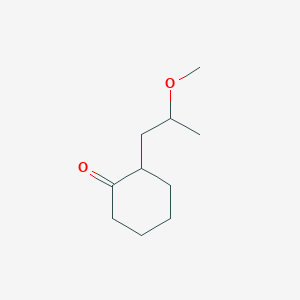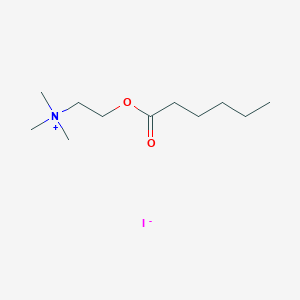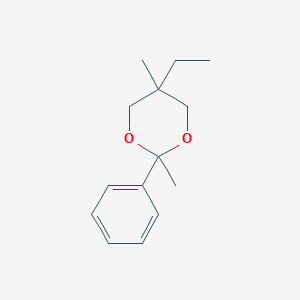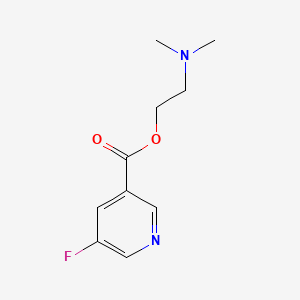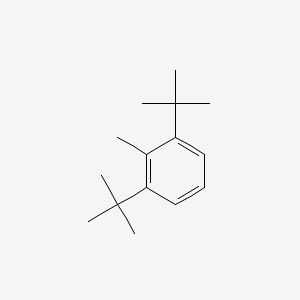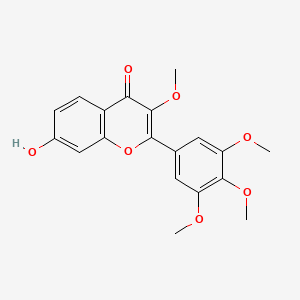
7-Hydroxy-3,3',4',5'-tetramethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone: is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of four methoxy groups and one hydroxyl group attached to the flavone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavonoid backbone. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavones, where the double bond in the flavone ring is reduced.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroflavones.
Substitution: Thiolated or aminated flavones.
Aplicaciones Científicas De Investigación
Chemistry: 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is used as a building block in the synthesis of more complex flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, making it a potential candidate for developing therapeutic agents against diseases caused by oxidative damage.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential lead compound for anticancer drug development.
Industry: In the food and cosmetic industries, 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is used as an additive for its antioxidant properties. It helps in preserving the quality and extending the shelf life of products by preventing oxidative degradation.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase. Additionally, it can inhibit the activity of pro-inflammatory cytokines and transcription factors like nuclear factor-kappa B (NF-κB), thereby reducing inflammation. In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparación Con Compuestos Similares
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: This compound has a similar structure but with the hydroxyl group at the 5-position instead of the 7-position.
3-Hydroxy-7,2’,4’,5’-tetramethoxyflavone: Another similar compound with the hydroxyl group at the 3-position and methoxy groups at different positions.
Uniqueness: 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxyl group at the 7-position and methoxy groups at the 3, 3’, 4’, and 5’ positions contributes to its unique chemical reactivity and biological properties.
Propiedades
Número CAS |
20979-43-5 |
|---|---|
Fórmula molecular |
C19H18O7 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
7-hydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-14-7-10(8-15(23-2)18(14)24-3)17-19(25-4)16(21)12-6-5-11(20)9-13(12)26-17/h5-9,20H,1-4H3 |
Clave InChI |
QLIBTCXUVCDRJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


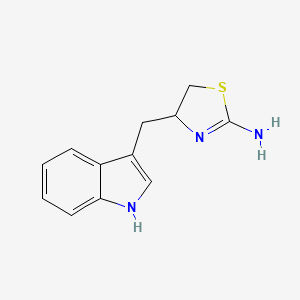
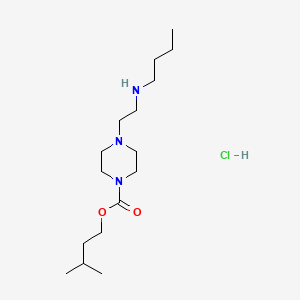
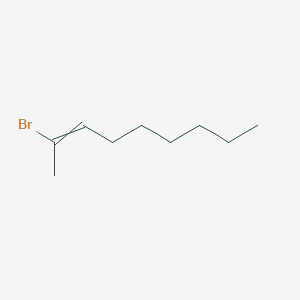

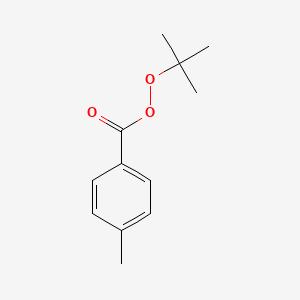
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
